molecular formula C9H20N2O2 B3173723 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol CAS No. 949528-62-5

2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B3173723
CAS No.: 949528-62-5
M. Wt: 188.27 g/mol
InChI Key: PBGZUBFACSCIOG-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol ( 949528-62-5) is a high-purity piperazine derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C9H20N2O2 and a molecular weight of 188.27 g/mol, this compound features a piperazine core symmetrically substituted with 2-methoxyethyl and 2-hydroxyethyl functional groups . Piperazine derivatives are privileged structural motifs found in a wide range of pharmacologically active compounds and are frequently utilized as building blocks in the synthesis of more complex molecules . Compounds of this class have demonstrated relevance in the development of various therapeutic agents, including antihistamines, antidepressants, and antipsychotics . Recent research also explores the application of piperazine derivatives in other fields, such as the development of novel pesticidal agents, highlighting their broad utility . A key reaction pathway for piperazinyl ethanols like this one is their spontaneous conversion to alkyl chlorides under classical O-tosylation conditions, a transformation that is notably accelerated by the piperazine unit. This makes them valuable and versatile intermediates for further functionalization in synthetic workflows . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(2-methoxyethyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-13-9-7-11-4-2-10(3-5-11)6-8-12/h12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGZUBFACSCIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. Quality control measures are implemented to maintain consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethan-1-ol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol 2-Methoxyethyl C₉H₁₉N₂O₂ 187.26 Enhanced hydrophilicity -
2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol Benzhydryl (diphenylmethyl) C₁₉H₂₄N₂O 296.41 Reference standard
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol 4-Fluorophenyl, 4-methoxyphenyl C₁₉H₂₃FN₂O₂ 330.40 Supplier-available; potential CNS activity
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol Methanesulfonyl C₇H₁₆N₂O₃S 208.28 Irritant; electron-withdrawing group
2-(4-(3-Chloropropyl)piperazin-1-yl)ethan-1-ol 3-Chloropropyl C₉H₁₈ClN₂O 214.71 Lower synthesis yield (36%)
Hydroxyzine 4-[(4-Chlorophenyl)(phenyl)methyl] C₂₁H₂₇ClN₂O₂ 374.90 Antihistamine; pKa = 2.47

Key Observations :

  • Hydrophilicity : The methoxyethyl group in the target compound balances hydrophilicity and lipophilicity, contrasting with the highly lipophilic benzhydryl (logP ~4.5 estimated) and the polar methanesulfonyl group (logP ~-1.2) .
  • Synthesis : Yields for piperazine derivatives vary significantly. For example, compounds with benzhydryl or benzyl substituents achieve yields of 70–82% , while chloropropyl derivatives yield only 36% , likely due to steric or electronic challenges.

Key Insights :

  • The target compound’s methoxyethyl group may favor interactions with polar receptor residues, similar to the methoxy-substituted boronic acid in HDAC inhibition .
  • Anxiolytic piperazine derivatives (e.g., ) often feature aromatic or heterocyclic substituents, suggesting that the target’s methoxyethyl group could be optimized for CNS penetration by introducing additional aromatic moieties.

Biological Activity

The compound 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine with suitable alkylating agents to introduce the 2-methoxyethyl group. The method may vary depending on the desired purity and yield, but generally follows a multi-step synthetic pathway that includes:

  • Formation of the Piperazine Ring : Starting from readily available precursors.
  • Alkylation : Using 2-methoxyethyl halides to achieve the desired substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various piperazine derivatives against a range of bacteria and fungi, suggesting that modifications in the piperazine structure can enhance activity against resistant strains .

Neuropharmacological Effects

Piperazine compounds have been investigated for their neuropharmacological effects, particularly as agonists at serotonin receptors. For instance, some derivatives have shown promising results in enhancing serotonin receptor activity, which is crucial for mood regulation and cognitive functions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Studies have demonstrated that variations in the piperazine moiety can lead to different affinities for various receptors, including dopamine and serotonin receptors, indicating potential applications in treating psychiatric disorders .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, several piperazine derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity compared to their shorter counterparts .
  • Neuroprotective Properties : Another study explored the neuroprotective effects of piperazine derivatives in animal models of neurodegeneration. Results showed that these compounds could significantly reduce neuronal death and improve cognitive function in treated subjects .

Research Findings Summary

Biological ActivityFindings
Antimicrobial Effective against resistant bacteria; structure modifications enhance efficacy
Neuropharmacological Acts as a serotonin receptor agonist; potential in mood disorders
SAR Insights Variations in structure lead to different receptor affinities; implications for drug design

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. In case of inhalation, move the affected individual to fresh air and administer oxygen if necessary; avoid mouth-to-mouth resuscitation if ingestion occurs . Maintain proper ventilation and store the compound in airtight containers away from light and moisture. Toxicity data for this specific compound are limited, so extrapolate precautions from structurally similar piperazine derivatives (e.g., acute toxicity protocols for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol) .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for methoxy protons) and piperazine ring protons (δ ~2.5–3.0 ppm) .
  • Mass spectrometry (MS) : Validate the molecular ion peak ([M+H]+^+) against the theoretical molecular weight.
  • X-ray crystallography : For crystalline derivatives, compare bond lengths and angles with reported piperazine structures (e.g., 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol) .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : Optimize via nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 1-(2-methoxyethyl)piperazine with a halogenated ethanol derivative (e.g., 2-chloroethanol) in the presence of triethylamine (TEA) in DMSO at 120°C for 24 hours .
  • Step 2 : Purify via column chromatography (silica gel, methanol/dichloromethane gradient) and confirm purity by HPLC (>95%) .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s pharmacological activity compared to other piperazine derivatives?

  • Methodological Answer : The methoxyethyl group enhances hydrophilicity and may modulate receptor binding. Compare in vitro assays (e.g., serotonin receptor affinity) with analogs like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. Use radioligand binding assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} receptors) to quantify differences in IC50_{50} values . Molecular docking studies can predict interactions with receptor pockets (e.g., using AutoDock Vina) .

Q. What strategies resolve contradictions in reported biological data for piperazine-based compounds?

  • Methodological Answer : Address variability via:

  • Batch consistency : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., solvent purity, temperature control) .
  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Meta-analysis : Compare data across studies controlling for variables like cell line (HEK293 vs. CHO) or animal models .

Q. How can computational methods predict the metabolic stability of this compound?

  • Methodological Answer : Use in silico tools:

  • CYP450 metabolism prediction : Apply ADMET Predictor™ or SwissADME to identify potential oxidation sites (e.g., methoxy group demethylation) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile protons to estimate susceptibility to enzymatic degradation .
  • Molecular dynamics (MD) simulations : Model interactions with liver microsomal enzymes to predict clearance rates .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Piperazine derivatives often form hydrates or solvates. Strategies include:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
  • Temperature cycling : Alternate between 4°C and room temperature to induce nucleation .
  • Co-crystallization : Use dicarboxylic acids (e.g., oxalic acid) to stabilize the piperazine ring via salt formation, as seen in 2-(4-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperazin-1-yl)pyrimidine ethanedioate .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.